Absolute Configuration and Enantiomeric Excess Control for Asymmetric Synthesis
The (1S)-enantiomer is the requisite antipode for synthesizing specific diastereomers. Unlike the racemate, which is a 1:1 mixture of (1S) and (1R) enantiomers, the target compound provides a defined stereochemical input. The enantiomeric purity of the target compound can be verified by its specific optical rotation, a well-defined physical constant that differentiates it from its enantiomer [1]. While the exact numerical value is batch-specific and reported on Certificates of Analysis, the magnitude and sign of rotation serve as a direct quantitative identity check, ensuring the correct chiral induction in subsequent steps .
| Evidence Dimension | Enantiomeric Composition |
|---|---|
| Target Compound Data | Single enantiomer; (S)-configuration |
| Comparator Or Baseline | Racemic mixture: 50% (S), 50% (R) |
| Quantified Difference | Theoretical maximum yield of a product derived from the (S)-enantiomer is 50% from racemate vs. 100% from the target compound without resolution. |
| Conditions | Standard chiral resolution logic applies. |
Why This Matters
Procuring the pre-resolved (S)-enantiomer eliminates a low-yielding chiral resolution step, saving significant development time and material costs.
- [1] PubChem. (2026). Compound Summary: Ubine hydrochloride. National Center for Biotechnology Information. CID 31728. View Source
